Desmethylene Tadalafil
Description
Contextualization of Desmethylene Tadalafil (B1681874) within Tadalafil Biotransformation Pathways
The metabolic fate of Tadalafil in the human body is a complex process primarily occurring in the liver. The main pathway for the biotransformation of Tadalafil is through the action of the cytochrome P450 (CYP) 3A4 enzyme. europa.eufda.gov This enzymatic process leads to the formation of a catechol metabolite. fda.govdrugbank.com
One of the key metabolic reactions Tadalafil undergoes is demethylenation, which results in the formation of Desmethylene Tadalafil. jst.go.jp This process involves the removal of a methylenedioxy group from the Tadalafil molecule. Further metabolism of the initial catechol metabolite involves methylation and glucuronidation, leading to the formation of methylcatechol and methylcatechol glucuronide conjugates. fda.gov The major circulating metabolite in the plasma is the methylcatechol glucuronide. europa.eunih.gov
It is important to note that while this compound is a known metabolite, the primary metabolites, such as the methylcatechol glucuronide, are not considered to be pharmacologically active at the concentrations observed in the body. europa.eunih.gov
The following table summarizes the key enzymes and resulting metabolites in the biotransformation of Tadalafil:
| Enzyme Family | Specific Enzyme | Metabolic Reaction | Resulting Metabolite/Product |
| Cytochrome P450 | CYP3A4 | Demethylenation | This compound |
| Cytochrome P450 | CYP3A4 | Hydroxylation | Catechol metabolite |
| - | - | Methylation | Methylcatechol metabolite |
| - | - | Glucuronidation | Methylcatechol glucuronide |
Significance of Metabolite and Impurity Research in Drug Development and Safety Sciences
The investigation of metabolites and impurities is a critical aspect of modern pharmaceutical development and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). chemicea.comfda.gov This research is essential for several key reasons:
Safety Assessment: Metabolites and impurities can sometimes exhibit their own pharmacological or toxicological effects, which may differ from the parent drug. chemicea.com Therefore, identifying and characterizing these compounds is crucial for a comprehensive safety assessment of a new drug. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that impurities present above certain thresholds be identified and qualified. regulations.govtga.gov.au An impurity is generally considered qualified if it is also a significant metabolite in humans or has been adequately evaluated in toxicity studies. regulations.govtga.gov.au
Ensuring Drug Efficacy: The presence of impurities can potentially affect the efficacy of the active pharmaceutical ingredient (API). clearsynth.com Understanding the complete impurity profile of a drug substance is necessary to ensure its quality and consistent therapeutic performance.
Quality Control and Manufacturing: The identification of process-related impurities and degradation products is vital for establishing robust manufacturing processes and ensuring the quality and stability of the final drug product. clearsynth.comdaicelpharmastandards.com Companies that synthesize pharmaceutical reference standards and impurities play a crucial role in supporting these quality control activities. daicelpharmastandards.comsynzeal.com
Regulatory Compliance: Pharmaceutical companies are required to provide detailed information on the metabolic and impurity profiles of their drugs to regulatory authorities for approval. fda.govfda.gov This includes data on how the drug is metabolized and what by-products are formed. veeprho.com
The study of compounds like this compound, which can be both a metabolite and a potential impurity, exemplifies the rigorous scientific investigation required to bring a safe and effective drug to market. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to detect, identify, and quantify these compounds. veeprho.compharma-industry-review.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPPSAESSMSNY-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432069 | |
| Record name | Desmethylene Tadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171489-03-5 | |
| Record name | Tadalafil catechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylene Tadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TADALAFIL CATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Mechanisms of Desmethylene Tadalafil Formation
Oxidative Metabolism of Tadalafil (B1681874) to Desmethylene Tadalafil (Demethylenation)
The primary route of tadalafil metabolism involves the oxidative transformation of its methylenedioxyphenyl group. jst.go.jpdrugbank.commdpi.comnih.govfda.gov This reaction, termed demethylenation, results in the formation of a catechol metabolite, which is then further processed in the body. drugbank.commdpi.comnih.govfda.gov The central players in this metabolic conversion are the cytochrome P450 enzymes, a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. jst.go.jpacademicjournals.org
Elucidation of Cytochrome P450 (CYP) Isoform Contributions
Extensive research has been dedicated to identifying the specific CYP isoforms responsible for the demethylenation of tadalafil. These investigations have pinpointed the CYP3A subfamily as the principal catalysts in this metabolic pathway. jst.go.jpnih.govsigmaaldrich.com
Studies utilizing recombinant human CYP isoforms have demonstrated that CYP3A4, CYP3A5, and, to a lesser degree, CYP3A7 are all capable of catalyzing the formation of this compound. jst.go.jpnih.govsigmaaldrich.com CYP3A4 is recognized as the predominant enzyme involved in the hepatic metabolism of tadalafil. drugbank.comfda.gov While both CYP3A4 and CYP3A5 play significant roles, CYP3A7, a major fetal isoform, exhibits a much lower capacity for this particular metabolic reaction. jst.go.jpdrugbank.com
The efficiency of tadalafil demethylenation varies among the contributing CYP3A isoforms. Research has shown that CYP3A4 is the most efficient enzyme in this process, followed by CYP3A5. jst.go.jp The metabolic contribution of CYP3A7 is comparatively minor. jst.go.jpdrugbank.com The intrinsic clearance (CLint) values, which reflect the metabolic capacity of an enzyme, further illustrate these differences. For the high-affinity binding reaction, the CLint values for tadalafil demethylenation were determined to be 0.187 µL/min/pmol P450 for CYP3A4, 0.050 µL/min/pmol P450 for CYP3A5, and 0.004 µL/min/pmol P450 for CYP3A7. nih.govsigmaaldrich.com
Kinetic Analysis of this compound Formation
To fully comprehend the dynamics of this compound formation, researchers have employed kinetic analyses to model the enzymatic reaction. These studies provide valuable insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.
The kinetics of this compound formation by the CYP3A isoforms have been effectively described using the Hill equation. jst.go.jpnih.govsigmaaldrich.com This mathematical model is particularly useful for characterizing cooperative binding, where the binding of one substrate molecule to the enzyme influences the binding of subsequent molecules. wikipedia.org The kinetic parameters derived from fitting the experimental data to the Hill equation provide a quantitative understanding of the metabolic process.
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol P450) | Hill Coefficient (n) |
|---|---|---|---|
| CYP3A4 | 5.29 ± 0.47 | 0.658 ± 0.048 | 0.60 ± 0.05 |
| CYP3A5 | 7.76 ± 1.05 | 0.467 ± 0.069 | 0.72 ± 0.13 |
| CYP3A7 | 171 ± 68 | 0.872 ± 0.221 | 0.66 ± 0.06 |
Data derived from studies on recombinant human CYP3A isoforms. jst.go.jp
A significant finding from the kinetic analysis of tadalafil demethylenation is the observation of negative cooperativity, as indicated by Hill coefficients (n) of less than 1 for all three tested CYP3A isoforms. jst.go.jpnih.govsigmaaldrich.com Negative cooperativity suggests that the binding of the first tadalafil molecule to the enzyme's active site reduces the affinity for subsequent substrate molecules. jst.go.jpresearchgate.net This phenomenon has been further investigated using a two-binding-sites model, which posits a high-affinity, low-capacity initial binding event followed by a low-affinity, high-capacity secondary binding. jst.go.jpnih.govsigmaaldrich.com
Substrate Bioactivation and Catechol Formation Pathways
The formation of this compound occurs through the oxidative metabolism of Tadalafil. jst.go.jp This bioactivation process involves the scission of the methylenedioxy ring (also referred to as a benzodioxalane group) on the Tadalafil molecule. researchgate.neteuropa.eu This reaction, catalyzed by CYP3A enzymes, results in the formation of a catechol functional group, yielding the metabolite known as this compound or Tadalafil catechol. researchgate.neteuropa.eudrugbank.com This catechol is considered a reactive metabolite. researchgate.net
Subsequent Biotransformation of the this compound Catechol
Following its formation, the this compound catechol undergoes extensive Phase II metabolism, which involves conjugation reactions that increase its water solubility and facilitate its excretion. nih.govdrugbank.com These subsequent biotransformation steps render the metabolites pharmacologically inactive. nih.govtga.gov.au
Methylation Processes of the Catechol Metabolite
The catechol metabolite is a substrate for methylation. nih.govdrugbank.com This process leads to the formation of a methylcatechol derivative. nih.goveuropa.eu The methylation reaction is a key step in the metabolic cascade, preparing the molecule for further conjugation.
Glucuronidation Pathways of Derivatized Metabolites
Both the catechol (this compound) and its methylated derivative (methylcatechol) are subject to glucuronidation. europa.eudrugbank.com This involves the covalent addition of a glucuronic acid moiety to the molecule. The primary circulating metabolite found in plasma is the methylcatechol glucuronide conjugate. nih.govtga.gov.audrugbank.com A smaller amount of the catechol glucuronide conjugate is also formed. europa.eu These glucuronidated metabolites are then eliminated from the body, primarily in the feces and to a lesser extent in the urine. nih.govtga.gov.au
Analytical Methodologies for Desmethylene Tadalafil Quantification and Characterization
Chromatographic Separation and Detection Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), form the cornerstone for the separation and analysis of Desmethylene Tadalafil (B1681874). These techniques are selected for their high resolving power and compatibility with a range of sensitive detectors.
The development of robust HPLC methods is essential for the effective separation of Desmethylene Tadalafil from its parent compound and other potential interferences. Optimization involves a systematic evaluation of stationary phases, mobile phase compositions, flow rates, and column temperatures.
Reverse-phase HPLC (RP-HPLC) is the most commonly employed technique. Separation is typically achieved using a C18 column, which provides excellent resolution for compounds like Tadalafil and its metabolites. researchgate.netnih.govnih.gov Method development often involves testing various mobile phase compositions to achieve optimal separation and peak symmetry. A common approach utilizes a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.govjapsonline.com For instance, a satisfactory separation for Tadalafil has been achieved with a mobile phase of 10 mM phosphate buffer (pH 3.2) and acetonitrile in a 50:50 v/v ratio. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient, providing stable baselines and reproducible retention times. researchgate.netnih.gov
Key parameters that are optimized include:
Column: C18 reverse-phase analytical columns (e.g., 150x4.6 mm, 5 µm particle size) are frequently used. researchgate.netnih.gov
Mobile Phase: A combination of acetonitrile and a buffer like phosphate or ammonium acetate (B1210297) is typical. researchgate.netnih.gov The pH of the aqueous component is adjusted to ensure the analyte is in a suitable ionic state for retention and sharp peak shape. researchgate.netnih.gov
Flow Rate: Flow rates are generally maintained around 1.0 mL/min to ensure efficient separation within a reasonable analysis time. researchgate.netnih.govjapsonline.com
Detection: UV detection is common, with wavelengths set around 285 nm or 295 nm, where Tadalafil and its analogues exhibit strong absorbance. researchgate.netnih.govgoogle.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column Type | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) researchgate.net | Inertsil C18 (150×4.6 mm; 5 μm) nih.gov | Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 µm) japsonline.com |
| Mobile Phase | Acetonitrile:10 mM Phosphate Buffer with 0.1% triethylamine (B128534) (65:35, v/v, pH 3.5) researchgate.net | Acetonitrile:10 mM Phosphate Buffer (50:50 v/v, pH 3.2) nih.gov | Methanol:10 mM Ammonium Acetate (65:35 v/v) japsonline.com |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov | 1.0 mL/min japsonline.com |
| Detection Wavelength | 293 nm researchgate.net | 295 nm nih.gov | 280 nm japsonline.com |
| Column Temperature | 35°C researchgate.net | Ambient nih.gov | 37.0 ± 0.5°C japsonline.com |
For applications requiring higher sensitivity, HPLC methods can be paired with fluorescence detectors. While UV detection is robust, fluorescence detection can offer lower limits of detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Tadalafil possesses native fluorescence, which can be exploited for its sensitive determination in biological matrices like plasma. nih.gov A simple and sensitive HPLC fluorescence method has been developed for Tadalafil, which would be applicable to its desmethylene metabolite due to structural similarity. nih.gov This approach is particularly advantageous when analyzing samples with very low concentrations of the analyte, such as in pharmacokinetic studies. nih.gov Furthermore, fluorescence-based immunochromatographic assays have been developed for Tadalafil, showcasing the high sensitivity of fluorescence detection, which is significantly greater than traditional gold-based immunoassays. nih.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the identification and definitive quantification of metabolites like this compound. nih.gov This technique offers unparalleled selectivity and sensitivity. nih.gov Mass spectrometers, particularly triple quadrupole instruments, are operated in Multiple Reaction Monitoring (MRM) mode for quantification. nih.govubbcluj.ro In this mode, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. nih.govnih.gov
For Tadalafil, the precursor-to-product ion transition of m/z 390.4 → 268.3 is commonly used for quantification. nih.gov A similar specific transition would be established for this compound. The high specificity of MRM minimizes interference from matrix components, making it ideal for analyzing complex biological samples like plasma. nih.gov The use of a stable isotope-labeled internal standard (like Tadalafil-d3) is standard practice in LC-MS/MS to correct for variations in sample processing and instrument response, ensuring high accuracy and precision. nih.gov This methodology has been successfully used to identify and quantify Tadalafil and its metabolites in various biological samples. nih.gov
Validation of Analytical Procedures
To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound. The validation is typically performed following guidelines from the International Conference on Harmonisation (ICH). nih.govscielo.br
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For bioanalytical methods, the LOQ is critical for accurately measuring low concentrations of metabolites following administration. LC-MS/MS methods have demonstrated the ability to achieve very low LOQs for Tadalafil, often in the range of 0.50 ng/mL to 5 ng/mL in human plasma. nih.govnih.gov For instance, one validated UPLC-MS/MS method established an LOQ of 5 ng/mL, while another reported an even lower LOQ of 0.50 ng/mL. nih.govnih.gov
Assay precision is evaluated at multiple concentration levels and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). It is assessed within a single analytical run (intra-day precision) and across different runs on different days (inter-day precision). ijpar.com For a method to be considered precise, the %RSD should typically be within ±15%. nih.gov Validated methods for Tadalafil consistently show high precision, with intra- and inter-day precision values well within acceptable limits, often below 10%. nih.govijpar.com
| Parameter | Method | Result | Source |
|---|---|---|---|
| Limit of Quantitation (LOQ) | RP-HPLC | 3.61 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | UPLC-MS/MS | 5 ng/mL | nih.gov |
| Limit of Quantitation (LOQ) | LC-MS/MS | 0.50 ng/mL | nih.gov |
| Intra-day Precision (%RSD) | UPLC-MS/MS | < 8.4% | nih.gov |
| Inter-day Precision (%RSD) | UPLC-MS/MS | < 8.4% | nih.gov |
| Intra-batch Precision (%CV) | LC-MS/MS | 1.0% to 3.7% | nih.gov |
The recovery of an analyte from a sample matrix reflects the efficiency of the extraction process. It is a critical parameter, especially when dealing with complex biological matrices like plasma or synthetic matrices used in quality control. The extraction recovery is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution at the same concentration.
For Tadalafil and its metabolites, sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances. researchgate.netnih.gov A validated UPLC-MS/MS method for Tadalafil in human plasma reported extraction recoveries ranging from 90.38% to 97.32% across three different quality control concentrations. nih.gov Another study using liquid-liquid extraction reported recoveries between 87.57% and 111.65%. researchgate.net These high and consistent recovery values indicate that the extraction procedures are efficient and reproducible, ensuring that the measured concentration accurately reflects the true concentration in the sample. nih.gov
Application in Pharmaceutical Quality Control and Research Standards
This compound is a critical compound in the pharmaceutical industry, primarily utilized in the quality control of Tadalafil and as a standard in research settings. Its role is essential for ensuring the purity, safety, and efficacy of the final Tadalafil drug product. As a well-characterized chemical, it serves as a benchmark in various analytical procedures. axios-research.comsynzeal.com
Role in Analytical Method Development and Validation for Tadalafil
The development and validation of analytical methods are fundamental requirements for pharmaceutical manufacturing. These methods must be proven to be specific, accurate, precise, and robust to reliably quantify the active pharmaceutical ingredient (API) and its impurities. This compound, as a known related substance to Tadalafil, plays a pivotal role in this process. axios-research.comsynzeal.comsynzeal.com
During the development of separation techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), this compound is used to challenge the method's specificity. researchgate.netnih.gov Analysts use this compound to ensure the chromatographic method can adequately separate it from the main Tadalafil peak and other potential impurities. This separation is crucial for accurately quantifying the amount of Tadalafil without interference from its related substances.
Method validation, performed according to guidelines from bodies like the International Council for Harmonisation (ICH), confirms that the analytical procedure is suitable for its intended purpose. nih.govjapsonline.com In this context, this compound is used to assess key validation parameters:
Specificity: Demonstrating that the method can distinguish between Tadalafil and its impurities.
Accuracy: Assessing the recovery of a known amount of this compound spiked into a sample matrix.
Linearity: Establishing a concentration range over which the method's response is proportional to the amount of this compound.
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determining the lowest concentration of this compound that can be reliably quantified and detected, respectively. researchgate.net
The availability of pure this compound allows for the preparation of precise validation samples, making it an indispensable tool for developing reliable quality control methods for Tadalafil. synzeal.com
| Analytical Technique | Purpose in Tadalafil Analysis | Role of this compound Standard |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of Tadalafil and its impurities in bulk drug and formulations. nih.govijpar.com | Peak identification, resolution confirmation, and method validation (specificity, accuracy). |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Highly sensitive quantification of Tadalafil and its metabolites in biological samples. nih.gov | Confirmation of mass transitions and retention time for unambiguous identification. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Quantitative estimation of Tadalafil in tablet formulations. researchgate.net | Spot identification (Rf value) and method validation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination and quantification of Tadalafil in bulk drugs. nih.gov | Structural confirmation and as a reference for identifying impurity signals. |
Utilization as a Certified Reference Material and Impurity Standard
This compound is widely used as a certified reference material (CRM) or reference standard in the pharmaceutical industry. axios-research.comveeprho.com A reference standard is a highly purified compound against which a sample of a drug substance or product is compared for analytical purposes. Its primary use is in the identification and quantification of this specific impurity in batches of Tadalafil.
As an impurity standard, it is essential for:
Quality Control (QC) Testing: Laboratories use the this compound standard to identify and quantify its presence in raw materials and finished Tadalafil products, ensuring that it does not exceed the limits set by pharmacopoeias and regulatory authorities. axios-research.comsynzeal.com
Stability Studies: To assess how the impurity profile of Tadalafil changes over time under various environmental conditions (e.g., heat, humidity, light).
Regulatory Submissions: Manufacturers must provide detailed information on the impurity profile of their drug product in submissions to regulatory agencies like the FDA. This includes providing data that has been generated using well-characterized reference standards for impurities like this compound. synzeal.comveeprho.com
The United States Pharmacopeia (USP) has recognized the importance of controlling this specific compound by proposing a revision to the Tadalafil Tablets monograph. This revision adds "this compound" as a specified degradation product with an acceptance limit of "Not More Than 0.5%". uspnf.com This official recognition underscores the necessity of using a dedicated reference standard for its control.
Suppliers of this compound provide a comprehensive Certificate of Analysis (CoA) that details the characterization and purity of the standard, ensuring its suitability for these critical applications. glppharmastandards.com
| Analytical Test | Purpose |
|---|---|
| Identity (¹H NMR, Mass Spectrometry) | Confirms the chemical structure of the compound. glppharmastandards.com |
| Purity (HPLC) | Determines the percentage purity of the standard, typically by peak area percentage. glppharmastandards.com |
| Infrared (IR) Spectroscopy | Provides a characteristic fingerprint of the molecule's functional groups. glppharmastandards.com |
| Potency (e.g., by TGA or qNMR) | Provides an exact measure of the active substance content, accounting for any residual solvents or water. glppharmastandards.com |
Pharmacological and Toxicological Implications of Desmethylene Tadalafil
Impurity Profiling and Safety Assessment within Pharmaceutical Context
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the quality, safety, and efficacy of the final medicinal product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the identification, characterization, and toxicological assessment of impurities. acgpubs.org Process-related impurities, such as Desmethylene Tadalafil (B1681874) in the synthesis of Tadalafil, require robust analytical methods for their detection and quantification, as well as a thorough evaluation of their potential toxicological risks.
Identification and Quantification of Desmethylene Tadalafil as a Process Impurity
This compound is a known process-related impurity that can arise during the synthesis of Tadalafil. researchgate.net Its effective identification and quantification are paramount for quality control in the pharmaceutical industry. Various advanced analytical techniques are employed for the impurity profiling of Tadalafil, ensuring that compounds like this compound are maintained within acceptable limits.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a cornerstone technique for the analysis of Tadalafil and its related substances. ijpar.comnih.govacademicjournals.org Stability-indicating HPLC assay methods have been developed to separate Tadalafil from its degradation products and process impurities. academicjournals.org The selection of the stationary phase is crucial for achieving adequate separation. While C18 columns are commonly used, some methods employ phenyl bonded silica (B1680970) gel columns to enhance the retention and separation of various components, leading to improved detection of impurities. ijpar.comgoogle.com
For more complex separations and higher sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is utilized. UPLC, with its smaller particle size columns, allows for faster and more efficient separations. researchgate.net When coupled with mass spectrometry (MS/MS), UPLC-MS/MS provides a powerful tool for both quantification and structural confirmation of impurities, even at very low levels. nih.govnih.gov This technique is particularly valuable for identifying unknown impurities by providing accurate mass data. researchgate.net Other analytical methods, such as quantitative Nuclear Magnetic Resonance (qNMR), have also been established for the accurate determination of Tadalafil, which can be adapted for impurity quantification. nih.gov
The table below summarizes various chromatographic methods that are instrumental in the identification and quantification of impurities like this compound in Tadalafil bulk drug and pharmaceutical formulations. ijpar.comnih.govresearchgate.netnih.govnih.gov
| Technique | Column | Mobile Phase | Detection | Key Application |
| RP-HPLC | Agilent Zorbax poroshell 120EC-C18 (100x4.6 mm, 2.7 µm) | Acetonitrile (B52724) and water (40:60 % v/v) | UV | Purity determination and assay of Tadalafil in bulk and dosage forms. ijpar.com |
| RP-HPLC | Inertsil C18 (150×4.6 mm; 5 μm) | Phosphate (B84403) buffer (10 mM, pH 3.2) and acetonitrile (50:50% v/v) | UV at 295 nm | Routine quality control of Tadalafil in bulk and tablet form. nih.gov |
| UPLC | Acquity HSS T3 (1.8 µm, 2.1 mm × 150 mm) | Methanol and ammonium (B1175870) acetate (B1210297) buffer (0.02 M; pH 4.0) | UV at 262 nm | Simultaneous determination of Tadalafil and its impurities. researchgate.net |
| UPLC-MS/MS | ACQUITY UPLC-BEH C18 (1.7 µm, 2.1 × 50 mm) | Aqueous 0.1% formic acid and acetonitrile | ESI+ MRM | Confirmatory analysis of Tadalafil and related compounds. nih.gov |
| UPLC-MS/MS | Shiseido C18 (100 × 2.1 mm, 2.7 µm) | 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid | ESI+ MRM (m/z 390.4 → 268.3 for Tadalafil) | Rapid and reliable determination of Tadalafil in biological matrices. nih.gov |
Toxicological Considerations of Metabolites and Impurities in Forensic and Pharmaceutical Settings
The toxicological assessment of impurities and metabolites is a critical component of drug safety evaluation, both in the pharmaceutical industry and in forensic investigations. While Tadalafil is a widely used medication, there is limited information available regarding the specific toxicology of its process-related impurities like this compound. murdoch.edu.ausbmu.ac.ir However, general principles of toxicology for pharmaceutical impurities and findings from forensic cases involving Tadalafil provide a framework for safety assessment.
Synthetic Strategies and Structural Elucidation in Desmethylene Tadalafil Research
Synthetic Pathways for Desmethylene Tadalafil (B1681874) as a Research Standard
The preparation of Desmethylene Tadalafil as a reference standard is essential for its accurate identification and quantification in tadalafil samples. The synthetic approach generally mirrors the synthesis of tadalafil itself, with a key modification in the starting materials. The primary synthetic route involves a multi-step process culminating in the formation of the characteristic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ring system.
A plausible and widely referenced synthetic strategy for this compound begins with the Pictet-Spengler reaction . This reaction is a cornerstone in the synthesis of tadalafil and its analogs. In the case of this compound, the synthesis would commence with the condensation of D-tryptophan methyl ester with 3,4-dimethoxybenzaldehyde (B141060) . This reaction, typically carried out in the presence of an acid catalyst such as trifluoroacetic acid, leads to the formation of a tetrahydro-β-carboline intermediate.
Following the Pictet-Spengler cyclization, the subsequent steps involve N-acylation with chloroacetyl chloride and then cyclization with methylamine (B109427) to construct the piperazinedione ring. This sequence of reactions yields the dimethoxy analog of this compound.
The final and critical step in this synthetic pathway is the demethylation of the two methoxy (B1213986) groups on the phenyl ring to yield the corresponding catechol (dihydroxy) moiety. This transformation is typically achieved using a strong demethylating agent such as boron tribromide (BBr₃). The reaction cleaves the methyl ethers to afford the desired this compound.
Pictet-Spengler Reaction: D-tryptophan methyl ester reacts with 3,4-dimethoxybenzaldehyde to form the key tetrahydro-β-carboline intermediate.
Chloroacetylation: The intermediate is then acylated with chloroacetyl chloride.
Cyclization: Reaction with methylamine leads to the formation of the piperazinedione ring, yielding the dimethoxy precursor.
Demethylation: Treatment with a demethylating agent like boron tribromide converts the dimethoxy groups to hydroxyl groups, yielding this compound.
This synthetic route provides a reliable method for obtaining this compound in sufficient purity and quantity to serve as a reference standard for analytical purposes.
| Step | Reactants | Key Transformation | Product |
| 1 | D-tryptophan methyl ester, 3,4-dimethoxybenzaldehyde | Pictet-Spengler reaction | (1R,3R)-methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
| 2 | Intermediate from Step 1, Chloroacetyl chloride | N-acylation | (1R,3R)-methyl 2-(2-chloroacetyl)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
| 3 | Intermediate from Step 2, Methylamine | Intramolecular cyclization | (6R,12aR)-6-(3,4-dimethoxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
| 4 | Intermediate from Step 3, Boron tribromide | Demethylation | (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (this compound) |
Elucidation of Impurity Formation Mechanisms during Tadalafil Synthesis
The presence of impurities in an active pharmaceutical ingredient (API) is a critical quality attribute that is strictly controlled. Understanding the formation pathways of these impurities is fundamental to developing robust manufacturing processes that minimize their levels.
The formation of this compound as an impurity during the synthesis of tadalafil is primarily attributed to the presence of related substances in the starting materials. The key reaction in tadalafil synthesis is the Pictet-Spengler condensation between D-tryptophan methyl ester and piperonal (B3395001) (3,4-methylenedioxybenzaldehyde).
The primary mechanism for the generation of this compound as a byproduct is the presence of 3,4-dihydroxybenzaldehyde or 3,4-dimethoxybenzaldehyde as an impurity in the piperonal starting material. If these catechol or dimethoxy analogs are present, they can compete with piperonal in the Pictet-Spengler reaction.
The reaction would proceed as follows:
If 3,4-dihydroxybenzaldehyde is present as an impurity, it will react with D-tryptophan methyl ester under the same conditions as piperonal, leading directly to the formation of this compound as a process-related impurity.
Similarly, if 3,4-dimethoxybenzaldehyde is present, it will also undergo the Pictet-Spengler reaction and subsequent cyclization steps to form the dimethoxy analog of tadalafil. While this is a distinct impurity, under certain process conditions, particularly if acidic or thermal stress is applied, demethylation could potentially occur, leading to the formation of this compound.
Therefore, controlling the purity of the piperonal starting material is paramount to minimizing the formation of this compound and other related impurities in the final tadalafil API.
The unambiguous identification and characterization of impurities are crucial for regulatory compliance and ensuring drug safety. The structure of this compound has been elucidated using a combination of spectroscopic techniques.
The chemical name for this compound is (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione . Its molecular formula is C₂₁H₁₉N₃O₄, with a corresponding molecular weight of approximately 377.4 g/mol .
The structural characterization of this compound is typically performed using the following analytical methods:
Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 378.4. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the indole (B1671886) and dihydroxyphenyl rings, the protons of the piperazinedione ring, the methyl group, and the methine and methylene (B1212753) protons of the tetrahydro-β-carboline core. The absence of the characteristic singlet for the methylenedioxy protons (typically around 5.9-6.0 ppm in tadalafil) and the presence of signals for the hydroxyl protons would be key distinguishing features.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, further confirming the connectivity and the absence of the methylenedioxy carbon.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized reference standard and to detect and quantify the impurity in tadalafil samples. The retention time of this compound will differ from that of tadalafil, allowing for their separation and quantification.
The collective data from these analytical techniques provides a comprehensive structural confirmation of this compound, enabling its use as a qualified reference standard for quality control in the manufacturing of tadalafil.
| Analytical Technique | Expected Observations for this compound |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 378.4. |
| ¹H NMR Spectroscopy | Absence of methylenedioxy proton signal (~5.9-6.0 ppm). Presence of hydroxyl proton signals. Characteristic aromatic and aliphatic proton signals corresponding to the structure. |
| ¹³C NMR Spectroscopy | Absence of methylenedioxy carbon signal. Resonances corresponding to the carbons of the dihydroxyphenyl group and the rest of the molecular framework. |
| HPLC | A distinct retention time from tadalafil, allowing for separation and quantification. |
Emerging Research Directions and Future Perspectives on Desmethylene Tadalafil
Advanced Mechanistic Studies of CYP3A-Mediated Demethylenation and Cooperativity
The oxidative metabolism of tadalafil (B1681874) is predominantly carried out by the cytochrome P450 (CYP) 3A subfamily of enzymes in the liver. jst.go.jpresearchgate.net The primary metabolic pathway involves demethylenation to form a catechol metabolite, which is then further processed. jst.go.jpmdpi.com In-depth studies have sought to characterize the specific roles of different CYP3A isoforms and the kinetic complexities of this transformation.
Research using human CYP3A supersomes has demonstrated that while CYP3A4 is the principal enzyme responsible for tadalafil demethylenation, CYP3A5 and, to a lesser extent, CYP3A7 also contribute to this metabolic process. jst.go.jpnih.gov The rate of formation of desmethylene tadalafil is considerably lower than the N-demethylation of sildenafil (B151), another PDE5 inhibitor. jst.go.jp
Kinetic analyses of this compound formation have revealed complex enzymatic behavior. jst.go.jpnih.gov The kinetics of the reaction fit well with the Hill equation, and the resulting Hill coefficients (n) suggest a pattern of CYP3A-mediated negative cooperativity. jst.go.jpnih.gov This phenomenon, where the binding of one substrate molecule to the enzyme decreases the affinity for subsequent substrate molecules, points to complex interactions within the enzyme's active site. nih.gov Such cooperativity can be interpreted in the context of multiple binding domains or conformational changes in the enzyme upon substrate binding. researchgate.net
To further elucidate this, kinetic data has been analyzed using a two-binding-sites model, which assumes a high-affinity, low-capacity reaction and a low-affinity, high-capacity reaction. nih.gov The intrinsic clearance (CLint) values calculated from this model provide a more detailed understanding of the metabolic properties of tadalafil across different CYP3A isoforms. nih.gov These findings are foundational for understanding the mechanisms of CYP3A-mediated drug metabolism and potential drug-drug interactions. nih.gov
| CYP3A Isoform | Reaction 1 (High-Affinity) CLint (µL/min/pmol P450) | Reaction 2 (Low-Affinity) CLint (µL/min/pmol P450) |
|---|---|---|
| CYP3A4 | 0.187 | 0.014 |
| CYP3A5 | 0.050 | <0.001 |
| CYP3A7 | 0.004 | <0.001 |
Integration of this compound Data into Pharmacogenomics Research of Tadalafil
Pharmacogenomics investigates the influence of genetic variations on drug responses, aiming to tailor therapeutic strategies to individual genetic profiles. For drugs like tadalafil, which are extensively metabolized by the highly polymorphic CYP3A enzyme system, this field holds significant promise. nih.govfrontiersin.org Genetic variants in the CYP3A4 and CYP3A5 genes can lead to significant inter-individual variability in enzyme activity, which in turn affects drug clearance and exposure. nih.gov
The rate of formation of this compound is directly dependent on the metabolic capacity of an individual's CYP3A enzymes. jst.go.jp Therefore, quantifying the levels of this metabolite in relation to specific CYP3A genotypes is a critical step in building a comprehensive pharmacogenomic profile for tadalafil. For instance, studies on the related drug sildenafil have shown that CYP3A4 genotype is associated with its plasma concentrations. nih.gov This establishes a strong rationale for investigating similar relationships for tadalafil.
Furthermore, it has been noted that the impact of CYP3A5 genetic polymorphisms on the disposition of CYP3A substrates can differ significantly from one drug to another. jst.go.jp This underscores the necessity of specific research focused on tadalafil and its desmethylene metabolite. By integrating metabolite data with genomic information, researchers can better predict an individual's metabolic phenotype. This knowledge could eventually be used to guide personalized therapeutic approaches, optimizing efficacy and minimizing potential variability in response.
Development of Novel Analytical Approaches for Comprehensive Metabolite and Impurity Profiling
Ensuring the quality and safety of an active pharmaceutical ingredient (API) requires a thorough understanding of its impurity and metabolite profile. acgpubs.orgresearchgate.net Regulatory bodies mandate the identification and characterization of impurities above certain thresholds. acgpubs.orgresearchgate.net Consequently, the development of advanced and robust analytical methods is a continuing priority in pharmaceutical research.
For tadalafil and its metabolites, including this compound, a variety of analytical techniques have been developed and validated. Early methods included liquid chromatography (LC) with ultraviolet (UV) detection. nih.gov However, the field has increasingly shifted towards more sensitive and selective techniques, particularly LC coupled with tandem mass spectrometry (LC-MS/MS). nih.govdntb.gov.ua These methods offer lower limits of quantification and are suitable for complex biological matrices like plasma. nih.gov
Recent advancements focus on enhancing the throughput and efficiency of these analyses. Ultra-performance liquid chromatography (UPLC)-MS/MS methods have been developed that significantly reduce the run time per sample to as little as one minute, making them ideal for high-throughput pharmacokinetic studies. nih.gov These methods are crucial for accurately quantifying tadalafil and this compound.
Q & A
Basic Research Questions
Q. How can Desmethylene Tadalafil be distinguished structurally and analytically from its analogs, such as Tadalafil or N-Desmethyl Tadalafil?
- Methodological Answer : Differentiation requires structural characterization via techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Analytical separation can be achieved using HPLC with monolithic columns, which offer high selectivity for separating closely related compounds. CAS numbers (e.g., 171489-03-5 for this compound) and molecular formulas (C21H19N3O4) are critical identifiers . Validation parameters such as specificity and linearity must be established to confirm distinct detection in complex matrices like plasma .
Q. What validated analytical methods are recommended for quantifying this compound in biological samples?
- Methodological Answer : A fluorescence-detection HPLC method using monolithic columns has been optimized for sensitivity and recovery in plasma samples. Key validation steps include protein precipitation to eliminate matrix interference, calibration curves spanning 0.1–50 µg/mL, and precision assessments (intra-day CV <10%). This method avoids internal standards due to high recovery rates (>95%) and is suitable for small-volume samples (e.g., mouse plasma) . Box-Behnken experimental designs can further optimize factors like mobile phase composition and flow rate .
Advanced Research Questions
Q. What are the metabolic pathways of this compound, and how do CYP3A isoforms influence its pharmacokinetics?
- Methodological Answer : In vitro metabolism studies using recombinant CYP3A4, CYP3A5, and CYP3A7 isoforms reveal enzyme-specific kinetics. For example, CYP3A4 exhibits the highest catalytic efficiency (Vmax/Km) for forming primary metabolites. Incubation conditions (e.g., 37°C, pH 7.4) and LC-MS/MS are used to quantify metabolite formation rates. Comparative analyses across isoforms can identify inter-individual variability due to genetic polymorphisms .
Q. How does this compound compare to Sildenafil in enhancing tissue viability, and what experimental models validate these effects?
- Methodological Answer : Rat models of skin flap ischemia are used to assess vascularization and ulcer size reduction. Metrics include neutrophil influx (day 7) and mononuclear cell counts (day 14), measured via histopathology. Tadalafil derivatives show prolonged efficacy due to longer half-lives, requiring dose-response studies (e.g., 10–50 mg/kg oral administration) and ANOVA for inter-group comparisons .
Q. What synthetic challenges arise in producing this compound analogs, and how can reaction conditions be optimized?
- Methodological Answer : Diketopiperazine-based synthesis faces challenges in stereochemical control. Crystallographic data (CCDC 2049073–2049076) guide structural confirmation, while solvent systems like Cyrene™ improve reaction yields by replacing traditional dipolar aprotic solvents. Reaction parameters (temperature, catalyst loading) are optimized via response surface methodology (RSM) .
Q. How should researchers resolve contradictions in experimental data regarding this compound’s potency across studies?
- Methodological Answer : Meta-analyses should account for variables such as assay type (e.g., PDE5 inhibition vs. cellular cAMP levels), species differences, and dosing regimens. Statistical tools like mixed-effects models can adjust for study heterogeneity. Replication in independent labs with standardized protocols (e.g., AOAC SMPR 2014.011) is critical .
Q. What structural modifications enhance this compound’s selectivity for PDE isoforms, and how are these evaluated?
- Methodological Answer : Flexible analogs (e.g., compounds 6a, 7b) are synthesized via ring-opening and functional group substitutions. Biological activity is assessed using IC50 determinations in recombinant PDE isoforms (1–11). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities, validated by X-ray crystallography .
Q. What parameters are critical for validating a this compound detection method in regulated environments?
- Methodological Answer : Per AOAC guidelines, validation must include:
- Specificity : No interference from plasma constituents or analogs.
- Linearity : R² >0.99 over the working range.
- LOQ : Signal-to-noise ratio ≥10 at 0.1 µg/mL.
- Precision : ≤15% RSD for intra-/inter-day assays.
Uncertainty profiles and risk assessments are mandatory for regulatory compliance .
Data Presentation and Reproducibility
-
Tables :
Parameter Value/Range Method Reference CAS Number 171489-03-5 Plasma Recovery >95% CYP3A4 Vmax/Km 12.4 mL/min/nmol LOQ (HPLC) 0.1 µg/mL -
Figures : Optimize chromatograms to highlight peak resolution between this compound and analogs. Use color-coded traces for clarity, adhering to journal guidelines (e.g., 2–3 structures per figure) .
Ethical and Reproducibility Considerations
- Ethics : Animal studies require approval from committees (e.g., Ethics of Research in Human Experimentation Committee, approval RNN/43/17/KE) and informed consent for human-derived samples .
- Data Availability : Deposit raw data in repositories like CCDC or GenBank. Include cross-tabulated databases and detailed protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
